
瑞巴司替尼
描述
瑞巴司汀是一种靶向Tie2酪氨酸激酶受体的 小分子抑制剂。它已被研究用于治疗各种癌症,包括乳腺癌和胰腺神经内分泌肿瘤。 瑞巴司汀通过抑制血管生成素/Tie2信号通路发挥作用,该通路对肿瘤血管生成和转移至关重要 .
科学研究应用
化学: 瑞巴司汀作为研究激酶抑制剂及其与靶蛋白相互作用的模型化合物。
生物学: 瑞巴司汀用于研究Tie2信号在细胞过程(如血管生成和转移)中的作用。
医学: 瑞巴司汀正在临床试验中评估其在治疗癌症方面的疗效,包括乳腺癌、胰腺神经内分泌肿瘤和慢性髓性白血病。
作用机制
瑞巴司汀通过抑制Tie2酪氨酸激酶受体发挥作用,该受体在内皮细胞和某些巨噬细胞上表达。通过阻断血管生成素/Tie2信号通路,瑞巴司汀破坏肿瘤血管生成和转移。 这种抑制减少了Tie2表达巨噬细胞的募集和功能,导致肿瘤生长和转移减少 .
准备方法
合成路线和反应条件
瑞巴司汀是通过一个多步过程合成的,该过程涉及关键中间体的形成及其随后的偶联。合成路线通常包括以下步骤:
- 通过一系列缩合和环化反应形成核心结构。
- 引入官能团以增强化合物的活性选择性。
- 使用色谱技术纯化和分离最终产物 .
工业生产方法
瑞巴司汀的工业生产涉及将实验室合成过程放大,以更大数量生产化合物。这需要优化反应条件,例如温度、压力和溶剂选择,以确保高收率和纯度。 连续流动反应器和自动化系统的使用可以进一步提高生产过程的效率和可重复性 .
化学反应分析
反应类型
瑞巴司汀会经历各种化学反应,包括:
氧化: 瑞巴司汀可以被氧化形成不同的代谢物。
还原: 还原反应可以改变瑞巴司汀上的官能团,可能改变其活性。
常用试剂和条件
与瑞巴司汀反应中常用的试剂包括:
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 卤化剂,亲核试剂.
主要产物
相似化合物的比较
瑞巴司汀与其他类似化合物进行比较,例如:
波纳替尼: 另一种具有更广泛靶标谱的酪氨酸激酶抑制剂。
GZD-824: 一种具有类似结合特性的II型激酶抑制剂。
卡博替尼: 一种多激酶抑制剂,对Tie2和其他激酶具有活性。
属性
IUPAC Name |
4-[4-[(5-tert-butyl-2-quinolin-6-ylpyrazol-3-yl)carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28FN7O3/c1-30(2,3)26-17-27(38(37-26)19-7-9-23-18(14-19)6-5-12-33-23)36-29(40)35-24-10-8-20(15-22(24)31)41-21-11-13-34-25(16-21)28(39)32-4/h5-17H,1-4H3,(H,32,39)(H2,35,36,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXNSAVVKYZVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F)C4=CC5=C(C=C4)N=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28FN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40144533 | |
| Record name | Rebastinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020172-07-9 | |
| Record name | Rebastinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020172079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rebastinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13005 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rebastinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REBASTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75017Q6I97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Rebastinib?
A1: Rebastinib acts as a potent and selective inhibitor of the tyrosine kinase receptor, TIE2. [, , , ] This kinase is primarily expressed on endothelial cells and plays a critical role in angiogenesis. [, , ] Additionally, Rebastinib inhibits TIE2 expressed on a subset of pro-tumoral macrophages called TIE2-expressing macrophages (TEMs). [, , , ]
Q2: How does Rebastinib impact tumor progression?
A2: Rebastinib disrupts several pathways crucial for tumor progression. It inhibits angiogenesis by targeting TIE2 on endothelial cells and reduces tumor cell intravasation by blocking the activity of TEMs. [, , ] Furthermore, Rebastinib disrupts the function of Tumor MicroEnvironments of Metastasis (TMEM), specialized vascular structures associated with tumor cell intravasation. [, , , ]
Q3: What is the significance of TMEM in cancer, and how does Rebastinib affect them?
A3: TMEMs are sites of direct contact between macrophages, tumor cells, and endothelial cells, and their density correlates with metastasis in breast cancer patients. [] Rebastinib inhibits TMEM function by reducing the recruitment and activity of Tie2Hi macrophages, leading to decreased vascular permeability and tumor cell dissemination. [, , , , , , ]
Q4: Besides TIE2, are there other known targets of Rebastinib?
A4: Yes, Rebastinib has been shown to inhibit other tyrosine kinases, including BCR-ABL1, VEGFR2, and Src family kinases (LYN, HCK, FGR). [, , ] While initially investigated as a BCR-ABL1 inhibitor for chronic myeloid leukemia, its clinical activity in this context was modest. [] Research suggests that TIE2 and other kinases inhibited by Rebastinib, such as VEGFR2, might be more relevant targets for clinical development. [, ]
Q5: Can Rebastinib enhance the efficacy of existing chemotherapies?
A5: Preclinical studies suggest that combining Rebastinib with antitubulin agents like paclitaxel or eribulin enhances their efficacy. [, , , , ] This synergistic effect is likely due to Rebastinib's ability to counteract the chemotherapy-induced increase in pro-tumorigenic TEMs and TMEM activity. [, , , , ]
Q6: What is a "kinase switch control inhibitor", and how does this relate to Rebastinib's mechanism?
A6: A kinase switch control inhibitor binds to a specific conformation of the kinase, affecting its activity and downstream signaling. [, ] Rebastinib, being a switch control inhibitor of TIE2, might exert its effects by stabilizing a specific conformation of the kinase. [, , ]
Q7: What preclinical models have been used to investigate Rebastinib's efficacy?
A7: Rebastinib's efficacy has been evaluated in various preclinical models, including:
- Syngeneic Mouse Models: Polyoma middle-T antigen (PyMT) model for breast cancer [, , ] and the ID8 model for ovarian cancer [].
- Xenograft Models: Patient-derived xenograft (PDX) models for breast and ovarian cancers. [, , , , ]
- Zebrafish Models: Orthotopic zebrafish models have been employed to study its impact on glioblastoma growth. []
Q8: Has Rebastinib's impact on the immune system been investigated?
A8: Yes, Rebastinib's influence on the tumor immune microenvironment is an active area of research. Studies suggest that it might modulate the balance of immune cell populations within the tumor, potentially enhancing anti-tumor immunity. [, ]
Q9: What are the challenges and future directions for Rebastinib research?
A9: Further research is needed to fully elucidate:
- Long-term efficacy and safety: Understanding the long-term effects of Rebastinib, particularly in combination therapies, is crucial. [, ]
- Biomarkers of response: Identifying reliable biomarkers to predict treatment response and monitor resistance development is essential for personalized therapy. [, ]
- Optimization of drug delivery and targeting: Developing strategies to improve Rebastinib's delivery specifically to tumor sites could enhance its efficacy and minimize potential side effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




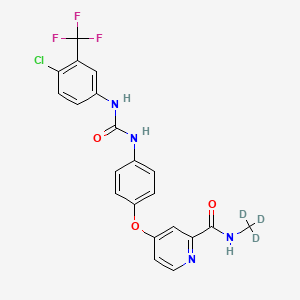
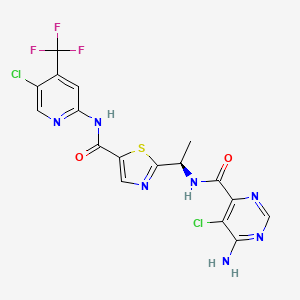

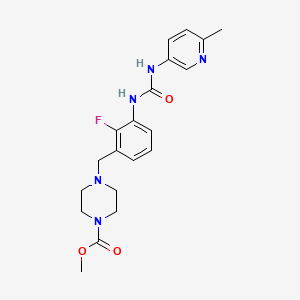
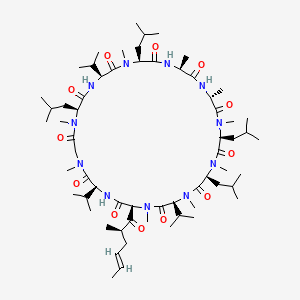
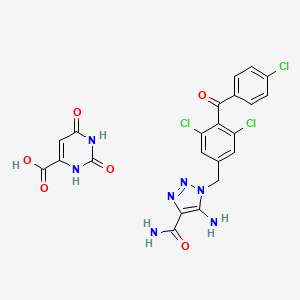


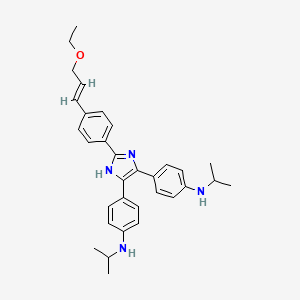

![2-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]pyrazole-3-carboxamide](/img/structure/B1684373.png)

